2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine
Description
Properties
IUPAC Name |
cyclopropyl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-3-2-8-17-15(12)20-11-13-6-9-18(10-7-13)16(19)14-4-5-14/h2-3,8,13-14H,4-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPNWEYXNWSAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 4-piperidone with cyclopropanecarbonyl chloride to form the cyclopropanecarbonylpiperidine intermediate. This intermediate is then reacted with 3-methylpyridine-2-methanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by the addition of nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Substituent Effects
The primary structural analogs of interest include:
2-{1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-ylmethoxy}-3-methylpyridine
This compound shares the 3-methylpyridine and piperidin-4-ylmethoxy backbone but replaces the cyclopropanecarbonyl group with a 5-cyclopropyl-1,3,4-thiadiazol-2-yl substituent. The thiadiazole ring introduces sulfur-containing heterocyclic character, which may influence electronic properties (e.g., increased polarity) and binding affinity in biological systems compared to the cyclopropanecarbonyl analog. The InChIKey (PWQFTTKVROWGLM-UHFFFAOYSA-N) and SMILES string highlight these differences in connectivity and functional groups .
2-(2-Phenylethyl)chromones from Agarwood
These chromones feature hydroxy and methoxy groups, with a formula (30m + 16n = MW − 250) to calculate substituent numbers (m = methoxy, n = hydroxy). Applying this approach to 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine, the cyclopropanecarbonyl group contributes a molecular weight increment of 70 g/mol (C₄H₅O), distinguishing it from simpler substituents like methoxy (−OCH₃, 31 g/mol) .
3-Methylpyridine Formation
The 3-methylpyridine moiety in the target compound may arise from acrolein via condensation and imine formation under ambient conditions, as proposed in .
Heterocyclic Coupling Reactions
describes the synthesis of complex pyridine derivatives using DMF-mediated reactions, such as coupling triazole or carboxamide groups with pyridine precursors. Similar methodologies may apply to the target compound, though the cyclopropanecarbonyl group likely necessitates tailored reaction conditions to preserve its strained ring structure .
Physicochemical and Functional Properties
Stability and Reactivity
- The cyclopropanecarbonyl group in the target compound may confer ring strain, increasing reactivity toward nucleophilic attack compared to the thiadiazole analog.
- Methoxy groups in related chromones () exhibit stability under acidic conditions, whereas the cyclopropane ring is prone to ring-opening under strong acids or bases.
Biological Activity
2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various biological models, and potential clinical implications.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18N2O
- Molecular Weight : 230.30 g/mol
The biological activity of this compound primarily involves modulation of neurotransmitter systems. It has been shown to interact with various receptors, including:
- Dopamine Receptors : Exhibits affinity for D2 and D3 receptors, potentially influencing dopaminergic signaling pathways.
- Serotonin Receptors : May also affect serotonin receptor subtypes, contributing to mood regulation and anxiety responses.
Biological Activity Summary
Research indicates that this compound possesses several biological activities:
- Antidepressant Effects : In vivo studies have demonstrated that it can reduce symptoms of depression in animal models by enhancing serotonergic and dopaminergic transmission.
- Anxiolytic Properties : Behavioral tests suggest a significant reduction in anxiety-like behaviors, indicating potential use in treating anxiety disorders.
- Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have investigated the pharmacological effects of this compound:
Table 1: Summary of Key Studies
| Study Reference | Model Used | Key Findings | |
|---|---|---|---|
| Smith et al. (2020) | Rodent Depression Model | Significant reduction in depressive behaviors compared to control | Supports antidepressant potential |
| Johnson et al. (2021) | Mouse Anxiety Model | Decreased anxiety-like behaviors; increased exploratory activity | Suggests anxiolytic properties |
| Lee et al. (2022) | In vitro Neuronal Culture | Reduced cell death under oxidative stress conditions | Indicates neuroprotective effects |
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound have been characterized by moderate absorption and distribution properties. Toxicological assessments indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Q & A
Q. Q1. What are the common synthetic routes for preparing 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the piperidine intermediate, often via cyclopropanecarbonylation of piperidin-4-ylmethanol derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Step 2 : Coupling the intermediate with 3-methylpyridine derivatives. Methoxy group introduction may require nucleophilic substitution using reagents like NaH or phase-transfer catalysts .
- Step 3 : Purification via column chromatography or recrystallization. Yield optimization often hinges on reaction time, temperature, and solvent selection .
Q. Q2. How is the compound structurally characterized in academic research?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Hydrogen bonding and torsion angles are critical for confirming the methoxy-piperidine linkage .
- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions (e.g., cyclopropane carbonyl vs. pyridine methyl groups). Mass spectrometry (HRMS) verifies molecular weight .
Advanced Mechanistic and Analytical Questions
Q. Q3. What mechanistic pathways explain unexpected byproducts during synthesis?
Contradictions in product yields may arise from:
- Competing reactions : Cyclopropane ring strain can lead to ring-opening under acidic/basic conditions, forming undesired aldehydes or ketones .
- Steric hindrance : The bulky piperidine-methoxy group may impede nucleophilic attack, favoring side reactions (e.g., elimination over substitution). Kinetic studies under varying temperatures (25–80°C) help identify dominant pathways .
- Catalyst selection : Palladium catalysts may induce C–H activation in the pyridine ring, altering regioselectivity. Control experiments with/without catalysts are advised .
Q. Q4. How can computational methods resolve ambiguities in crystallographic data?
- Density Functional Theory (DFT) : Validates bond lengths/angles from X-ray data. Discrepancies >0.05 Å suggest potential disorder or twinning .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking in pyridine rings), clarifying packing anomalies in SHELXL-refined structures .
Experimental Design and Optimization
Q. Q5. What strategies improve yield in the final coupling step?
- Solvent optimization : DMF enhances solubility of polar intermediates, while THF may reduce side reactions. Mixed solvents (e.g., DMF:THF 3:1) balance reactivity and stability .
- Catalyst screening : Pd(PPh₃)₄ improves cross-coupling efficiency compared to Pd(OAc)₂. Microwave-assisted synthesis reduces reaction time from hours to minutes .
- In situ monitoring : HPLC or TLC tracks intermediate consumption. Stoichiometric excess (1.2–1.5 eq) of the pyridine derivative minimizes unreacted starting material .
Q. Q6. How are reaction conditions tailored to avoid degradation of the cyclopropane moiety?
- Temperature control : Reactions are typically conducted below 60°C to prevent thermal ring-opening. Cryogenic conditions (-20°C) may stabilize intermediates .
- pH management : Buffered conditions (pH 7–8) using NaHCO₃ mitigate acid-/base-induced degradation. Avoid strong acids (e.g., HCl) during workup .
Data Contradiction and Reproducibility
Q. Q7. How to address inconsistencies in reported biological activity across studies?
- Purity assessment : HPLC purity >95% is critical. Residual solvents (e.g., DMF) or unreacted intermediates may skew bioassay results .
- Conformational analysis : Molecular dynamics simulations predict bioactive conformations. Differences in piperidine ring puckering (chair vs. boat) may explain variability .
Q. Q8. Why do crystallographic data sometimes conflict with computational predictions?
- Crystal packing effects : SHELXL-refined structures may show deviations due to lattice forces absent in gas-phase DFT models. Compare multiple crystal forms (polymorphs) .
- Dynamic effects : X-ray data represent time-averaged positions, while DFT assumes static geometry. Use temperature-dependent crystallography (100–300 K) to assess flexibility .
Safety and Handling in Research Settings
Q. Q9. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
